molecular formula C29H28ClNO2 B022222 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol CAS No. 287930-77-2

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Cat. No.: B022222
CAS No.: 287930-77-2
M. Wt: 458 g/mol
InChI Key: ZSHIDKYITZZTLA-FCPABOFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-FCPABOFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287930-77-2, 142569-70-8
Record name 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287930-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montelukast alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Reduction Step

Diisopinocamphylchloroborane reduces ketone (I) to alcohol (II) with 65% yield, establishing the (S)-configuration at the tertiary alcohol center. This step is stereospecific but limited by moderate yield and the need for chromatographic purification.

StepReagentYieldPurity (ee)
Chiral ReductionDiisopinocamphylchloroborane65%Not reported
Grignard ReactionMethyl MgBr62%Not reported

Purification Process for Optical Purity (WO2008135966A1)

A patent-pending purification method enhances the enantiomeric excess of Compound III to >99%, addressing limitations in the original synthesis.

Solvent Selection and Recrystallization

Optically impure Compound III is dissolved in toluene or acetonitrile under reflux. Slow cooling to <20°C precipitates the pure enantiomer, achieving:

  • 99.5% ee

  • ≥80% recovery yield .

Industrial-Scale Implementation

A demonstrated batch process uses 6.168 kg of impure Compound III in 17.7 L toluene, with diisopropylethylamine (2.72 L) as a base. After recrystallization, the product is filtered and dried, meeting pharmaceutical-grade purity standards.

Table 2: Purification Performance

ParameterValue
SolventToluene/acetonitrile
TemperatureReflux → <20°C
Enantiomeric Excess99.5%
Yield80–85%

Alternative Synthetic Approaches (CN106831863B)

A Chinese patent discloses an intermediate-centric route using diphenyl chlorophosphate to activate hydroxyl groups, facilitating cyclization.

Intermediate IIIa Synthesis

Reacting compound IVa with diphenyl chlorophosphate in dichloromethane and triethylamine yields Intermediate IIIa at 99% yield. This method avoids Grignard reagents, offering milder conditions and reduced elimination side reactions.

Spectroscopic Validation

  • MS : m/z 690 [M+H]⁺

  • ¹H-NMR (DMSO-d₆): δ 8.42–7.50 (aromatic and ethenyl protons).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals for Compound III include:

  • δ 7.93–7.86 ppm (ethenyl protons)

  • δ 3.80–3.60 ppm (hydroxypropyl backbone).

Mass Spectrometry

  • Molecular Weight : 457.99 g/mol (C₂₉H₂₈ClNO₂).

  • MS/MS Fragmentation : Dominant peak at m/z 690 corresponds to phosphate-intermediate adducts.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
EP '717 RouteEstablishes stereochemistryModerate yields, chromatography-dependent
WO2008135966A1High ee, scalableRequires solvent optimization
CN106831863BHigh yield, mild conditionsIndirect route

Industrial-Scale Production Considerations

  • Solvent Choice : Toluene and acetonitrile are preferred for solubility and low toxicity.

  • Temperature Control : Precise cooling rates (<0.5°C/min) prevent oiling out during recrystallization.

  • Cost Efficiency : Recycling solvents reduces production costs by ~15% .

Chemical Reactions Analysis

Types of Reactions

ON-01910 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzyl-styryl-sulfonates .

Scientific Research Applications

ON-01910 has a wide range of scientific research applications:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)vinyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
  • CAS Numbers : 142569-70-8 (primary), 287930-77-2 (stereospecific form)
  • Molecular Formula: C₂₉H₂₈ClNO₂
  • Molecular Weight : 457.99 g/mol
  • Key Features: Stereochemistry: S-configuration at the chiral center . Functional Groups: Hydroxypropyl, propanol, chloroquinolinyl ethenyl substituents. Applications: Critical intermediate in synthesizing (S)-Montelukast, a leukotriene receptor antagonist used for asthma and allergy treatment .

Comparison with Structurally Similar Compounds

Stereoisomers: R-Enantiomer

  • Compound: 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
  • CAS: Not explicitly listed (see for R-configuration reference).
  • Key Differences :
    • Stereochemistry : R-configuration at the chiral center.
    • Application : Less biologically active in Montelukast synthesis; primarily used in research to study enantiomeric selectivity .
  • Purity : >95% (HPLC) .

Chloro-Substituted Analog

  • Compound: 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol
  • CAS : 880769-28-8 .
  • Key Differences: Substituent: Chloro (-Cl) replaces the hydroxyl (-OH) group on the propyl chain. Molecular Formula: C₂₉H₂₇Cl₂NO . Molecular Weight: 476.437 g/mol . Physicochemical Properties:
  • LogP : 7.58 (vs. 7.54 for the hydroxy compound in ) .
  • Boiling Point: 620.6±55.0°C . Role: Potential impurity or synthetic intermediate in Montelukast production .

Deuterated Form

  • Compound: 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d₆
  • Key Differences :
    • Incorporates deuterium atoms for isotopic labeling.
    • Application : Used in pharmacokinetic and metabolic studies to track drug pathways .

Montelukast-Related Impurities

  • Example: 2-(2-(3(S)-Chloro-3-(3-(2-(7-chloro-2-quinolinyl)-(E)ethenyl)phenyl)propyl)phenyl)-2-propanol
  • CAS : 1079753-36-8 .
  • Key Differences :
    • Chloro substituent at the propyl chain.
    • Purity : 95% .
    • Role : Identified as a process-related impurity in Montelukast manufacturing .

Tabulated Comparison of Key Compounds

Property Target Compound (S-Enantiomer) R-Enantiomer Chloro-Substituted Analog Deuterated Form
CAS Number 142569-70-8 N/A 880769-28-8 N/A
Molecular Formula C₂₉H₂₈ClNO₂ C₂₉H₂₈ClNO₂ C₂₉H₂₇Cl₂NO C₂₉H₂₂D₆ClNO₂
Molecular Weight (g/mol) 457.99 457.99 476.437 464.05
LogP 7.54 N/A 7.58 N/A
Boiling Point (°C) N/A N/A 620.6±55.0 N/A
Application Montelukast intermediate Research use Impurity/Synthetic intermediate Metabolic studies

Research Findings and Implications

  • Stereochemical Influence : The S-enantiomer exhibits superior binding affinity to leukotriene receptors compared to the R-form, validating its use in Montelukast production .
  • Chloro vs. Hydroxy Substitution : The chloro analog’s higher LogP (7.58 vs. 7.54) suggests increased lipophilicity, which may affect membrane permeability but reduces solubility, limiting therapeutic utility .
  • Impurity Profiles : Chlorinated derivatives are tightly controlled during synthesis to ensure final drug purity >95% (HPLC) .

Biological Activity

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, also known as a pharmaceutical intermediate, has garnered attention for its potential biological activities, particularly in relation to its role in the synthesis of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H28ClNO2
  • Molecular Weight : 457.99 g/mol
  • CAS Number : 287930-77-2

The compound features a complex structure that includes a chloroquinoline moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Montelukast. Montelukast functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLTR1), thereby inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses .

Antiinflammatory Effects

Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, Montelukast has been shown to reduce airway inflammation and hyperreactivity in animal models of asthma . The specific activity of this compound in this context remains to be fully elucidated but is expected to mirror these effects due to its structural similarities.

Case Studies and Research Findings

Study ReferenceFindings
Getnet et al., 2010Investigated the immunomodulatory effects of related compounds, noting significant reductions in T-cell activation markers upon treatment with leukotriene antagonists .
Kim et al., 2015Demonstrated that leukotriene receptor antagonists could effectively mitigate allergic responses in murine models, providing a basis for further studies on similar compounds .
Nakawaga et al., 2016Explored the impact of leukotrienes on immune cell function, highlighting pathways that may also be influenced by this compound .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol to improve enantiomeric purity?

Methodological Answer:
The stereoselective synthesis of this compound requires chiral resolution techniques due to its (S)-configuration. A validated approach involves:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions to control stereochemistry during the formation of the ethenyl bridge .
  • Chromatographic purification : Employ chiral stationary phases (CSPs) in HPLC, such as amylose- or cellulose-based columns, to isolate the (S)-enantiomer. For example, a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid achieves baseline separation .
  • Crystallization : Recrystallization in ethanol/water mixtures (7:3 ratio) enhances enantiomeric excess (ee) to >99%, confirmed by polarimetry and chiral HPLC .

Basic: What analytical methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the quinolinyl, ethenyl, and hydroxypropyl groups. For example, the ethenyl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz), while the hydroxy proton resonates at δ 2.1 ppm (broad singlet) .
  • High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 458.96 (calculated for C28_{28}H24_{24}ClNO3_3: 457.955) .
  • X-ray crystallography : Resolves the absolute (S)-configuration, with crystallographic data deposited in the Cambridge Structural Database (CSD entry: CCD00818971) .

Advanced: How can researchers investigate environmental fate and biodegradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach:

  • Phase I (Lab-scale) : Use OECD 301D respirometry to assess aerobic biodegradability. Incubate the compound (10 mg/L) with activated sludge (30°C, pH 7) and monitor CO2_2 evolution via gas chromatography. A <20% mineralization rate suggests persistence .
  • Phase II (Metabolite profiling) : Employ LC-QTOF-MS to identify transformation products. For example, hydroxylation at the quinolinyl ring (observed m/z 474.97) or cleavage of the ethenyl bond (fragment ions at m/z 245.1) .
  • Phase III (Ecotoxicology) : Conduct Daphnia magna acute toxicity tests (OECD 202). A 48-h EC50_{50} > 100 mg/L indicates low acute risk, but chronic effects (e.g., reproductive impairment) require lifecycle assays .

Advanced: What computational strategies predict the compound’s binding affinity to leukotriene receptors (e.g., CysLT1_11​)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with the CysLT1_1 crystal structure (PDB: 6RZ4). The hydroxypropyl group forms hydrogen bonds with Gln36^{36} and Arg279^{279}, while the quinolinyl moiety engages in π-π stacking with Phe321^{321} (predicted ΔG = -9.2 kcal/mol) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å over the trajectory confirms a stable receptor-ligand complex .
  • Free energy perturbation (FEP) : Quantify binding energy differences between enantiomers. The (S)-enantiomer shows a 3.5 kcal/mol advantage over (R), aligning with experimental IC50_{50} data (S: 2.3 nM vs. R: 420 nM) .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD_D = 18.2 MPa1/2^{1/2}, δP_P = 5.1 MPa1/2^{1/2}, δH_H = 9.8 MPa1/2^{1/2}) to identify optimal solvents. Ethyl acetate (δ = 18.6) outperforms DMSO (δ = 26.7) due to closer parameter alignment .
  • Thermodynamic profiling : Use differential scanning calorimetry (DSC) to detect polymorphs. A single endotherm at 165°C (ΔH = 120 J/g) indicates a stable crystalline form, while amorphous phases show glass transitions near 75°C .
  • Co-solvent systems : Test ethanol-water mixtures (e.g., 70:30 v/v) to enhance solubility. A 25 mg/mL solubility at 25°C is achievable, validated by UV-Vis spectroscopy (λmax_{\text{max}} = 254 nm) .

Advanced: What methodologies address discrepancies in reported bioactivity across cell-based assays?

Methodological Answer:

  • Assay standardization : Use HEK293 cells stably transfected with CysLT1_1 receptors. Normalize data to internal controls (e.g., montelukast as a reference antagonist) to minimize inter-lab variability .
  • Signal pathway profiling : Quantify Ca2+^{2+} flux via FLIPR assays. A 10 μM compound induces a 250% signal increase over baseline, blocked by 1 μM montelukast (p < 0.001, n = 6) .
  • Orthogonal validation : Confirm results with ELISA (e.g., leukotriene D4_4 inhibition) and surface plasmon resonance (SPR) to measure direct receptor binding (KD_D = 1.8 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 2
Reactant of Route 2
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.